molecular formula C12H13ClO2 B3145101 6-Oxo-6-phenylhexanoyl chloride CAS No. 56721-39-2

6-Oxo-6-phenylhexanoyl chloride

Cat. No.: B3145101
CAS No.: 56721-39-2
M. Wt: 224.68 g/mol
InChI Key: PKUNCVJBJZMYLD-UHFFFAOYSA-N
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Description

6-Oxo-6-phenylhexanoyl chloride is an organic compound with the molecular formula C12H13ClO2. It is a derivative of hexanoic acid, where the terminal carboxylic acid group is replaced by a chloride group, and the sixth carbon is substituted with a phenyl group and a ketone group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Oxo-6-phenylhexanoyl chloride can be synthesized through the acylation of benzene with ester chlorides of dicarboxylic acids. The process involves the following steps:

    Friedel-Crafts Acylation: Benzene is acylated with ester chlorides of dicarboxylic acids (n=4-8) to form the corresponding esters.

    Hydrolysis: The esters are then hydrolyzed to yield the free acids.

    Conversion to Chlorides: The free acids are converted to the corresponding chlorides using thionyl chloride or phosphorus trichloride.

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves large-scale reactions using similar methods as described above. The use of thionyl chloride or phosphorus trichloride is common due to their efficiency in converting carboxylic acids to acyl chlorides.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-6-phenylhexanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for converting carboxylic acids to acyl chlorides.

    Phosphorus Trichloride: An alternative reagent for the same conversion.

    Friedel-Crafts Catalysts: Such as aluminum chloride for acylation reactions.

Major Products

    Diketones: Formed through acylation reactions with metallocenes.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

6-Oxo-6-phenylhexanoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Oxo-6-phenylhexanoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as the formation of diketones through acylation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4-phenylbutanoyl Chloride
  • 5-Oxo-5-phenylpentanoyl Chloride
  • 7-Oxo-7-phenylheptanoyl Chloride

Uniqueness

6-Oxo-6-phenylhexanoyl chloride is unique due to its specific structure, which includes a phenyl group and a ketone group at the sixth carbon. This structure imparts distinct reactivity and properties compared to other similar compounds, making it valuable in various chemical reactions and applications .

Properties

IUPAC Name

6-oxo-6-phenylhexanoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c13-12(15)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUNCVJBJZMYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Oxo-6-phenylhexanoic acid (10.3g; 50 mmole), thionyl chloride (25 ml) and dry benzene (150 ml) were heated under reflux for 3 hours. The reagent and solvent were removed on the rotary evaporator. A further 100 ml of benzene was added and the solution again evaporated under reduced pressure (to remove last traces of thionyl chloride). The quantitatively formed, analytically pure brown solid (mp 53°-56°) was used directly in the Friedel-Crafts acylation of step (b).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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